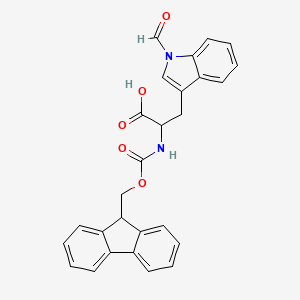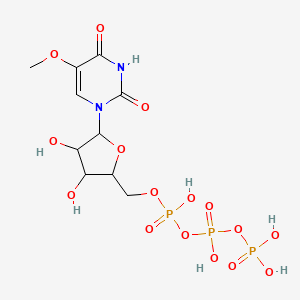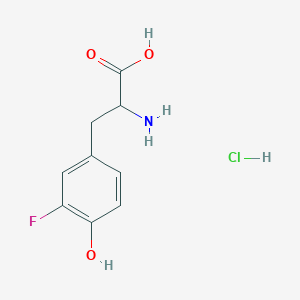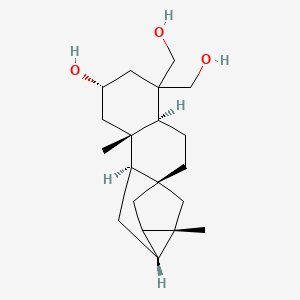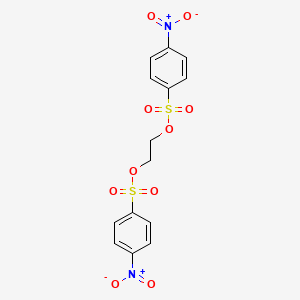
Ethylenebis(p-nitrobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenebis(p-nitrobenzenesulfonate) is an organic compound with the molecular formula C14H12N2O10S2. It contains 41 bonds, including 29 non-hydrogen bonds, 20 multiple bonds, 9 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 sulfonate groups (thio-/dithio-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(p-nitrobenzenesulfonate) typically involves the sulfonation of nitrobenzene. One efficient method for sulfonation uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid . The reaction conditions include optimizing the molar ratio of reactants, reaction temperature, and liquid hourly space velocity (LHSV).
Industrial Production Methods
Industrial production of Ethylenebis(p-nitrobenzenesulfonate) may involve large-scale sulfonation processes using sulfuric acid, oleum, or chlorosulfonic acid as sulfonating agents. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The use of microreactor technology can enhance process safety and efficiency by reducing reaction times and minimizing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenebis(p-nitrobenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst (AlCl3, FeCl3) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Ethylenebis(p-nitrobenzenesulfonate) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethylenebis(p-nitrobenzenesulfonate) involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the substitution reaction. The sulfonate groups can enhance the solubility and reactivity of the compound in aqueous environments.
Comparaison Avec Des Composés Similaires
Ethylenebis(p-nitrobenzenesulfonate) can be compared with other similar compounds, such as:
Bis(p-nitrobenzenesulfonate) of 2,4-Hexadiyne: This compound has a similar structure but differs in the alkyne linkage, which affects its reactivity and applications .
2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate): This compound has a toluenesulfonate group instead of a nitrobenzenesulfonate group, leading to different chemical properties and uses .
The uniqueness of Ethylenebis(p-nitrobenzenesulfonate) lies in its combination of nitro and sulfonate groups, which provide a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
25297-82-9 |
|---|---|
Formule moléculaire |
C14H12N2O10S2 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfonyloxyethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H12N2O10S2/c17-15(18)11-1-5-13(6-2-11)27(21,22)25-9-10-26-28(23,24)14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 |
Clé InChI |
UJHNMJVBMNBRLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


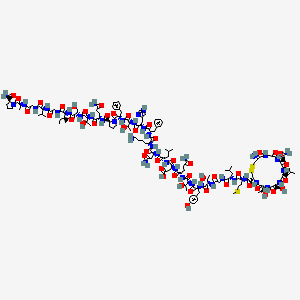

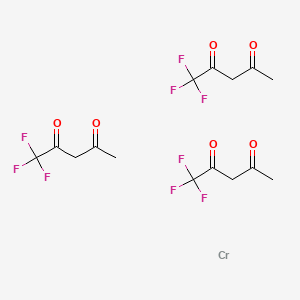
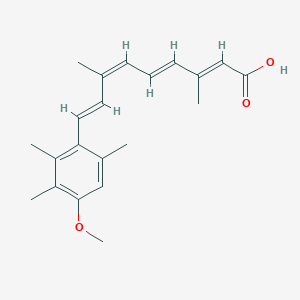
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

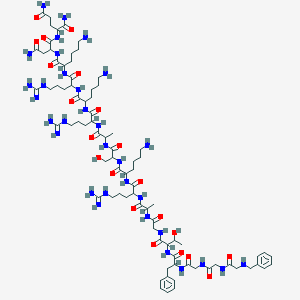
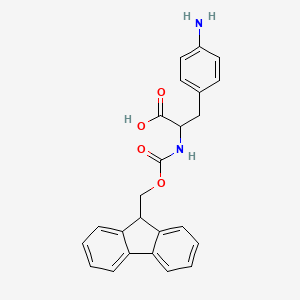
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)

